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Compound of Interest

Compound Name:
1,3-Benzodioxole, 5-

(methoxymethoxy)-

CAS No.: 111726-43-3

Cat. No.: B171696

Get Quote

Comprehensive Characterization of 1,3-
Benzodioxole, 5-(methoxymethoxy)-
Introduction & Application Context
1,3-Benzodioxole, 5-(methoxymethoxy)- (CAS: 111726-43-3) serves as a protected phenol

derivative. The methoxymethyl (MOM) ether is a robust protecting group, stable against strong

bases and oxidizing agents, yet cleavable under mild acidic conditions. In drug development,

this intermediate is often employed to mask the labile phenolic hydroxyl group of Sesamol

during multi-step lithiation or transition-metal catalyzed cross-coupling reactions.

Accurate characterization is paramount because residual MOM-chloride (a carcinogen) or

unreacted Sesamol can compromise downstream catalytic cycles.
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Property Data

Chemical Name 1,3-Benzodioxole, 5-(methoxymethoxy)-

Synonyms
MOM-Sesamol; 5-(Methoxymethoxy)-1,3-

benzodioxole

Formula

Molecular Weight 182.17 g/mol

Appearance Colorless to pale yellow oil (or low-melting solid)

Solubility
Soluble in DCM, EtOAc, MeOH; Insoluble in

Water

Boiling Point ~110-115 °C (at reduced pressure)

Synthesis & Impurity Profiling
Understanding the synthesis vector is essential for anticipating impurities. The standard

preparation involves the reaction of Sesamol with Chloromethyl methyl ether (MOM-Cl) in the

presence of a base (DIPEA or NaH).

Key Impurities:

Sesamol (Starting Material): Result of incomplete conversion.

MOM-Cl / Formaldehyde: Residual alkylating agents (Genotoxic).

Bis(methoxymethyl) ether: Side product from MOM-Cl hydrolysis.

1,3-Benzodioxole: Result of over-reduction (rare).

Diagram 1: Synthesis & Impurity Pathway
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Caption: Reaction pathway for MOM-protection of Sesamol, highlighting critical impurity origins.

Spectroscopic Characterization Protocols
A. Nuclear Magnetic Resonance (NMR)
NMR is the gold standard for structural validation. The MOM group introduces distinct

diagnostic signals that must be differentiated from the methylenedioxy ring.

Protocol:

Dissolve 10-15 mg of sample in 0.6 mL CDCl₃.

Acquire ¹H NMR (minimum 400 MHz) with 16 scans.

Acquire ¹³C NMR (minimum 100 MHz) with 256 scans.

Diagnostic ¹H NMR Shifts (CDCl₃, 400 MHz): | Moiety | Shift (

, ppm) | Multiplicity | Integral | Assignment | | :--- | :--- | :--- | :--- | :--- | | Aromatic H-7 | 6.70 - 6.75
| d (

Hz) | 1H | Ortho to dioxole, meta to MOM | | Aromatic H-4 | 6.55 - 6.60 | d (

Hz) | 1H | Ortho to dioxole, ortho to MOM | | Aromatic H-6 | 6.45 - 6.50 | dd (

Hz) | 1H | Para to dioxole oxygen | | Dioxole -CH₂- | 5.90 - 5.95 | s | 2H | Methylenedioxy bridge
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| | MOM -OCH₂O- | 5.10 - 5.15 | s | 2H | Key ID Peak (Methylene of MOM) | | MOM -OCH₃ |
3.45 - 3.50 | s | 3H | Methoxy of MOM |

Interpretation Logic:

The presence of two singlets in the 5.0–6.0 ppm region is the definitive check. The dioxole

singlet is usually sharper and more downfield (~5.9 ppm) than the MOM methylene singlet

(~5.1 ppm).

Absence of OH: Ensure no broad singlet appears > 5.0 ppm (indicates unreacted Sesamol).

B. Mass Spectrometry (GC-MS / LC-MS)
Method: GC-MS (EI, 70 eV) is preferred due to the volatility of the ether. Expected

Fragmentation Pattern:

Molecular Ion (

): m/z 182 (often weak).

Base Peak: m/z 152 (Loss of formaldehyde,

).

Sesamol Ion: m/z 138 (Loss of MOM group entirely).

Benzodioxole Cation: m/z 121/122.

Chromatographic Purity Methods (HPLC)
For quantitative purity assessment and tracking the clearance of Sesamol, Reverse-Phase

HPLC is recommended.

HPLC Method Parameters:

Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 3.5 µm).

Mobile Phase A: 0.1% Formic Acid in Water.

Mobile Phase B: Acetonitrile.
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Flow Rate: 1.0 mL/min.

Detection: UV @ 290 nm (Max absorption of benzodioxole) and 254 nm.

Temperature: 30 °C.

Gradient Program:

Time (min) % B (ACN) Event

0.0 30 Equilibration

10.0 90 Elution of MOM-Ether

12.0 90 Wash

| 12.1 | 30 | Re-equilibration |

Retention Logic:

Sesamol (Polar, OH group): Elutes early (~3-4 min).

MOM-Sesamol (Non-polar, capped): Elutes late (~8-9 min).

Self-Validation: If the peak at ~4 min persists, the reaction is incomplete.

Analytical Workflow Diagram
This decision tree guides the analyst through the characterization process, ensuring no critical

quality attribute is overlooked.

Diagram 2: Characterization Decision Tree
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Caption: Step-by-step analytical decision tree for releasing 1,3-Benzodioxole, 5-
(methoxymethoxy)-.

Stability & Storage Protocol
MOM ethers are acid-sensitive.

Storage: Store under inert atmosphere (

or Ar) at 2-8 °C.

Avoid: Exposure to protic acids (HCl, AcOH) or Lewis acids, which will hydrolyze the MOM

group back to the phenol.

Re-test: If stored > 6 months, verify purity via TLC/HPLC before use to check for hydrolysis

(appearance of Sesamol).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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